First identified for its antiviral properties in the 1960s, the adamantane tricycle represents a cornerstone in the history of antiviral drug development. The simple, rigid, and lipophilic nature of this hydrocarbon cage has given rise to a class of compounds with significant therapeutic impact, most notably against influenza A virus. The prototypical adamantane derivatives, amantadine and rimantadine, were among the first licensed antiviral drugs and paved the way for a deeper understanding of viral-host interactions at a molecular level.
While the rise of resistance has limited their clinical use against influenza in recent years, the adamantane scaffold continues to be a subject of intense research. Its unique physicochemical properties make it a valuable pharmacophore in the design of novel therapeutics against a broadening spectrum of viral pathogens, including coronaviruses, HIV, and hepatitis C virus.
This guide provides a comprehensive overview of the application of adamantane derivatives as antiviral agents. It is designed for researchers and drug development professionals, offering not just protocols, but also the scientific rationale behind experimental design and data interpretation. We will delve into the established mechanisms of action, explore emerging viral targets, and provide detailed methodologies for the in vitro and in vivo evaluation of adamantane-based compounds.
The antiviral activity of adamantane derivatives is intrinsically linked to their ability to interact with and modulate the function of viral or host cell components. The bulky, hydrophobic adamantyl group often acts as a "lipophilic bullet," targeting hydrophobic pockets in proteins, while appended functional groups, typically amines, provide crucial polar interactions.
The primary and most well-elucidated mechanism of action for amantadine and rimantadine is the blockade of the M2 proton channel of influenza A virus.[1][2] This viral protein forms a tetrameric ion channel in the viral envelope, which is essential for the uncoating of the virus within the host cell endosome. By blocking this channel, adamantane derivatives prevent the influx of protons into the viral core, thereby inhibiting the release of the viral ribonucleoprotein (vRNP) into the cytoplasm and halting the replication cycle.[3]
Animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and safety of antiviral compounds. The choice of model depends on the virus being studied.
Understanding the relationship between the chemical structure of adamantane derivatives and their antiviral activity is crucial for the rational design of more potent and specific inhibitors.
Adamantane derivatives have a rich history in antiviral chemotherapy and continue to be a source of inspiration for the development of new therapeutic agents. While resistance has curtailed their use against influenza, the exploration of their activity against other viruses, such as SARS-CoV-2, HIV, and HCV, is a promising avenue of research. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and methodologies to effectively explore the potential of the adamantane scaffold in the ongoing fight against viral diseases. Future research will likely focus on the synthesis and evaluation of novel adamantane derivatives with improved potency, broader spectrum of activity, and a higher barrier to resistance.
-
Lim, S. Y., Guo, Z., Liu, P., McKay, L. G. A., Storm, N., Griffiths, A., Qu, M. D., Finberg, R. W., Somasundaran, M., & Wang, J. P. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. COVID, 2(11), 1551–1563. [Link]
-
Chou, K.-C. (2009). Investigation into adamantane-based M2 inhibitors with FB-QSAR. Journal of Proteome Research, 8(1), 394–401. [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]
-
Hayden, F. G., & Hoffman, H. E. (1986). Synthesis and antiviral activity of metabolites of rimantadine. The Journal of Infectious Diseases, 154(4), 675–679. [Link]
-
Alabugin, I. V., Gold, B., & Vedernikov, A. N. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(13), 2795–2805. [Link]
-
Artenstein, A. W., & Opal, S. M. (2011). Structure and Mechanism of the M2 Proton Channel of Influenza A Virus. Current Opinion in Infectious Diseases, 24(6), 565–571. [Link]
-
Stankova, I., Chayrov, R., Schmidtke, M., Danalev, D., Ognichenko, L., Artemenko, A., Shapkin, V., & Kuz'min, V. (2021). Quantitative structure-activity relationship modelling of influenza М2 ion channels inhibitors. Journal of the Serbian Chemical Society, 86(9), 895–906. [Link]
-
Rejdak, K., Grieb, P., & Katnik, C. (2020). Effect of Pre-exposure Use of Amantadine on COVID-19 Infection: A Hospital-Based Cohort Study in Patients With Parkinson's Disease or Multiple Sclerosis. Frontiers in Neurology, 11, 585099. [Link]
-
Fink, K., Puder, L., Gnad-Vogt, U., & von Hodenberg, A. (2021). Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. Crystals, 11(9), 1083. [Link]
-
de Almeida Marques, D. P., et al. (2024). Discovery of novel aminoadamantane derivatives with potent anti-SARS-CoV-2 activity. Virus Research, 340, 199291. [Link]
-
Stankova, I. G., et al. (2018). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 23(10), 2465. [Link]
-
Burstein, M. E., Serbin, A. V., Krovvidi, S., Kiseleva, I. Y., Shaikhutdinova, R. Z., Vorob'ev, S. L., ... & Bukrinskaya, A. G. (1999). Inhibition of HIV-1 replication by newly developed adamantane-containing polyanionic agents. Antiviral research, 41(3), 135-146. [Link]
-
Fink, K., Puder, L., Gnad-Vogt, U., & von Hodenberg, A. (2021). Amantadine Inhibits SARS-CoV-2 In Vitro. Viruses, 13(4), 561. [Link]
-
Al-Kuraishy, H. M., Al-Gareeb, A. I., & Alexiou, A. (2021). Is Amantadine Might be Used as a Drug for SARS-Cov-2 Treatment?. Journal of clinical medicine, 10(1), 11. [Link]
-
Wilson, S. Z., Knight, V., Wyde, P. R., Drake, S., & Couch, R. B. (1980). Amantadine and ribavirin aerosol treatment of influenza A and B infection in mice. Antimicrobial agents and chemotherapy, 17(4), 642–648. [Link]
-
Al-Horani, R. A. (2020). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Scientia pharmaceutica, 88(3), 37. [Link]
-
de Almeida Marques, D. P., et al. (2023). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. Virus Research, 339, 199291. [Link]
-
Hayden, F. G., & Gwaltney, J. M. (1983). Anti-influenza A virus activity of amantadine hydrochloride and rimantadine hydrochloride in ferret tracheal ciliated epithelium. Antimicrobial agents and chemotherapy, 23(6), 892–897. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604. [Link]
-
Lim, S. Y., et al. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. COVID, 2(11), 1551-1563. [Link]
-
ILYIN, V., et al. (2022). Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro. Viruses, 14(3), 573. [Link]
-
Ilyushina, N. A., et al. (2008). Amantadine-oseltamivir combination therapy for H5N1 influenza virus infection in mice. Antiviral therapy, 13(8), 1015. [Link]
-
Mathur, A., Beare, A. S., & Reed, S. E. (1973). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial agents and chemotherapy, 4(4), 421–426. [Link]
-
McGahen, J. W., & Hoffmann, C. E. (1968). Influenza infections of mice. I. Curative activity of amantadine HCl. Proceedings of the Society for Experimental Biology and Medicine, 129(3), 678–681. [Link]
-
Grunert, R. R., & Hoffmann, C. E. (1970). Rimantadine Therapy of Influenza A Infection in Mice. The Journal of infectious diseases, 122(5), 408–411. [Link]
-
Toots, M., et al. (2019). Characterization of orally efficacious influenza drug with high resistance barrier in ferrets and human airway epithelia. Science translational medicine, 11(515), eaax5866. [Link]
-
Wagner, C. E., et al. (2003). Synthesis of 1-boraadamantaneamine Derivatives With Selective Astrocyte vs C6 Glioma Antiproliferative Activity. A Novel Class of Anti-Hepatitis C Agents With Potential to Bind CD81. Journal of medicinal chemistry, 46(15), 3147–3150. [Link]
-
Hayden, F. G., & Gwaltney, J. M. (1983). Anti-influenza A virus activity of amantadine hydrochloride and rimantadine hydrochloride in ferret tracheal ciliated epithelium. Antimicrobial agents and chemotherapy, 23(6), 892-897. [Link]
-
Lamers, M. M., et al. (2014). Aminoadamantanes versus other antiviral drugs for chronic hepatitis C. Cochrane Database of Systematic Reviews, (6). [Link]
-
González, A., & Carrasco, L. (2016). Plugging the holes in hepatitis C virus antiviral therapy. Future virology, 11(8), 583-594. [Link]
-
McGahen, J. W., & Hoffmann, C. E. (1968). Influenza infections of mice. I. Curative activity of amantadine HCl. Proceedings of the Society for Experimental Biology and Medicine. Society for Experimental Biology and Medicine (New York, N.Y.), 129(3), 678–681. [Link]
-
Orzeszko, A., et al. (2001). Synthesis and evaluation of aminoadamantane derivatives for in vitro anti-HIV and antitumor activities. Il Farmaco, 56(5-7), 433-437. [Link]
-
Georgieva, M., et al. (2022). Currently available adamantane derivatives in clinical practice and their activity. Pharmaceuticals, 15(11), 1361. [Link]
-
Stankova, I., et al. (2018). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 23(10), 2465. [Link]
-
Wanka, L., et al. (2014). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 19(11), 17894-17919. [Link]
-
Banister, S. D., et al. (2013). The synthesis and pharmacological evaluation of adamantane-derived indoles: cannabimimetic drugs of abuse. ACS chemical neuroscience, 4(7), 1082-1093. [Link]
-
Lim, S. Y., et al. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. COVID, 2(11), 1551-1563. [Link]
-
Oh, D. Y., & Hurt, A. C. (2016). Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness. Frontiers in microbiology, 7, 134. [Link]
-
Alabugin, I. V., Gold, B., & Vedernikov, A. N. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(13), 2795–2805. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical reviews, 113(5), 3516–3604. [Link]
-
Stankova, I., Chayrov, R., Schmidtke, M., Danalev, D., Ognichenko, L., Artemenko, A., Shapkin, V., & Kuz'min, V. (2021). Quantitative structure-activity relationship modelling of influenza М2 ion channels inhibitors. Journal of the Serbian Chemical Society, 86(9), 895-906. [Link]
-
Fink, K., Puder, L., Gnad-Vogt, U., & von Hodenberg, A. (2021). Amantadine Inhibits SARS-CoV-2 In Vitro. Viruses, 13(4), 561. [Link]
-
Hayden, F. G., & Gwaltney, J. M. (1983). Anti-influenza A virus activity of amantadine hydrochloride and rimantadine hydrochloride in ferret tracheal ciliated epithelium. Antimicrobial agents and chemotherapy, 23(6), 892–897. [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]